molecular formula C20H20ClN3O3S B2680998 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone CAS No. 897471-22-6

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone

Cat. No. B2680998
CAS RN: 897471-22-6
M. Wt: 417.91
InChI Key: LGDDTTVIZBRWJU-UHFFFAOYSA-N
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Description

The compound “(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . These types of compounds are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in various fields such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Synthesis Analysis

The synthesis of these compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Molecular Structure Analysis

The molecular structure of these compounds is analyzed based on IR, 1H, 13C NMR and mass spectral data . The compounds are evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are analyzed based on their elemental and spectral data . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Scientific Research Applications

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these derivatives and exploring their potential applications in various fields .

properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-16-6-3-13(11-17(16)27-2)19(25)23-7-9-24(10-8-23)20-22-15-5-4-14(21)12-18(15)28-20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDDTTVIZBRWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone

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